molecular formula C14H13Cl2N5O B15336529 6-[(2,3-Dichlorophenethyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

6-[(2,3-Dichlorophenethyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B15336529
M. Wt: 338.2 g/mol
InChI Key: ZPNKSANCTVAVDP-UHFFFAOYSA-N
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Description

6-[(2,3-Dichlorophenethyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine class. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,3-Dichlorophenethyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-[(2,3-Dichlorophenethyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-[(2,3-Dichlorophenethyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(2,3-Dichlorophenethyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets:

    Kinase Inhibition: The compound inhibits cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins essential for cell cycle progression.

    Apoptosis Induction: The compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These include compounds with similar core structures but different substituents, such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

    Purine Analogs: Compounds like purines that share structural similarities with pyrazolopyrimidines and exhibit similar biological activities.

Uniqueness

6-[(2,3-Dichlorophenethyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a valuable compound in the development of targeted cancer therapies.

Properties

Molecular Formula

C14H13Cl2N5O

Molecular Weight

338.2 g/mol

IUPAC Name

6-[2-(2,3-dichlorophenyl)ethylamino]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C14H13Cl2N5O/c1-21-12-9(7-18-21)13(22)20-14(19-12)17-6-5-8-3-2-4-10(15)11(8)16/h2-4,7H,5-6H2,1H3,(H2,17,19,20,22)

InChI Key

ZPNKSANCTVAVDP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=O)NC(=N2)NCCC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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